(R)-2-(2,3,5-Trifluorophenyl)pyrrolidine
Description
“(R)-2-(2,3,5-Trifluorophenyl)pyrrolidine” is a chiral pyrrolidine derivative featuring a 2,3,5-trifluorophenyl substituent at the second position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.19 g/mol. The compound’s stereochemical configuration (R-enantiomer) is critical for its biological interactions, as chirality often dictates binding affinity and selectivity in medicinal chemistry . Pyrrolidine derivatives are widely explored in drug discovery due to their rigid five-membered ring structure, which enhances conformational stability and improves pharmacokinetic properties.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R)-2-(2,3,5-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChI Key |
JPHZSASVRMNOMF-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related pyrrolidine derivatives are analyzed for comparative insights:
| Compound Name | Molecular Formula | Substituent Position/Type | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (R)-2-(2,3,5-Trifluorophenyl)pyrrolidine | C₁₀H₁₀F₃N | 2-(2,3,5-Trifluorophenyl) | 201.19 | Three fluorine atoms; high electronegativity |
| (R)-3-(2-Chlorophenyl)pyrrolidine | C₁₀H₁₂ClN | 3-(2-Chlorophenyl) | 181.66 | Single chlorine substituent; steric bulk at position 3 |
Key Differences and Implications
Substituent Effects: The trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the chlorophenyl group in (R)-3-(2-Chlorophenyl)pyrrolidine. This may enhance binding to electron-deficient biological targets (e.g., enzymes or receptors with aromatic pockets) .
Positional Isomerism :
- The 2-position substitution in the target compound places the trifluorophenyl group closer to the pyrrolidine nitrogen, which may influence hydrogen-bonding interactions or protonation states. In contrast, the 3-position substitution in the chlorophenyl analogue creates a distinct spatial arrangement, possibly affecting target engagement .
This trade-off is critical for CNS-targeting drugs .
Metabolic Stability: The trifluoromethyl group is known to resist oxidative metabolism, suggesting that this compound may exhibit a longer half-life than its chlorinated counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
